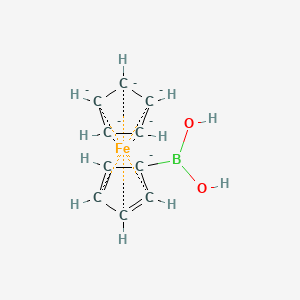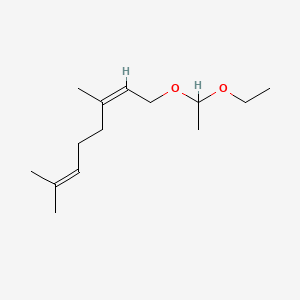
(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group and a dimethylocta-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or other reduced compounds.
Scientific Research Applications
(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene: This isomer differs in the configuration around the double bond, which can lead to different chemical and biological properties.
1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene: Without the (Z) configuration, this compound may exhibit different reactivity and applications.
Uniqueness
(Z)-1-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its (Z) configuration can influence its interactions with other molecules, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
68555-64-6 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(2Z)-1-(1-ethoxyethoxy)-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3/b13-10- |
InChI Key |
XJMAAOIVFHDJAK-RAXLEYEMSA-N |
Isomeric SMILES |
CCOC(C)OC/C=C(/C)\CCC=C(C)C |
Canonical SMILES |
CCOC(C)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


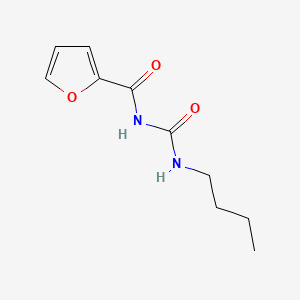

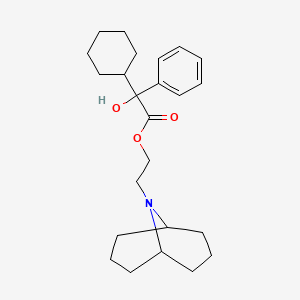
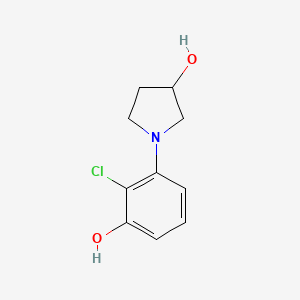
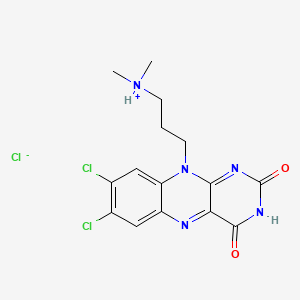
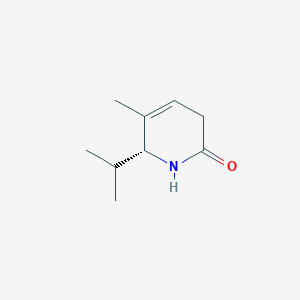
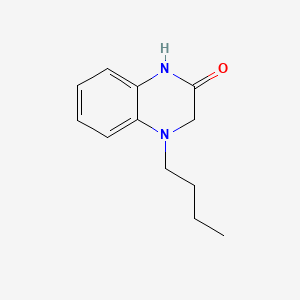
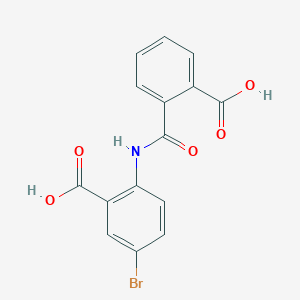
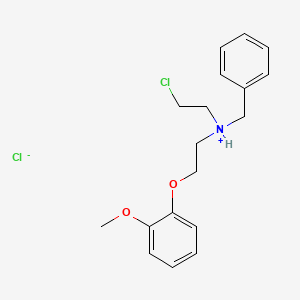

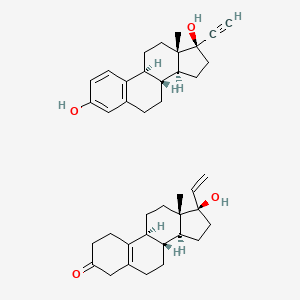
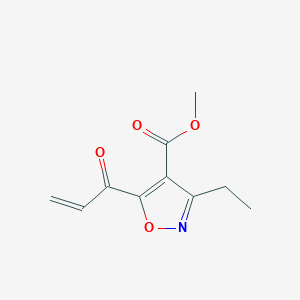
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
